molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazine CAS No. 173850-51-6

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

Cat. No.: B062935
CAS No.: 173850-51-6
M. Wt: 181.23 g/mol
InChI Key: PHLMNRYXLHHLJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine is the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and is a target for antithrombotic drugs.

Mode of Action

This compound acts as a P2Y12 inhibitor . By inhibiting the P2Y12 receptor, it prevents the binding of ADP, a platelet activator. This inhibition prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, thereby reducing platelet aggregation and thrombus formation.

Chemical Reactions Analysis

WAY-652435 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMNRYXLHHLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407107
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-51-6
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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